molecular formula C8H7NO5 B2388352 5-[(Methoxycarbonyl)oxy]nicotinic acid CAS No. 325970-20-5

5-[(Methoxycarbonyl)oxy]nicotinic acid

Cat. No.: B2388352
CAS No.: 325970-20-5
M. Wt: 197.146
InChI Key: UHQIMAWIOIZAJR-UHFFFAOYSA-N
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Description

5-[(Methoxycarbonyl)oxy]nicotinic acid (CAS 325970-20-5) is a nicotinic acid derivative substituted at the 5-position with a methoxycarbonyloxy (-OCO₂Me) group. It is primarily used in research settings as a synthetic intermediate or reagent, as evidenced by its inclusion in specialty chemical catalogs (e.g., Combi-Blocks QY-3052, 95% purity) . Its structural complexity and polar substituents influence its physicochemical properties, such as solubility and reactivity, making it distinct from simpler nicotinic acid analogs.

Properties

IUPAC Name

5-methoxycarbonyloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-13-8(12)14-6-2-5(7(10)11)3-9-4-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQIMAWIOIZAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=CN=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Methoxycarbonyl)oxy]nicotinic acid typically involves the esterification of nicotinic acid with methoxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure consistent product quality and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-[(Methoxycarbonyl)oxy]nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis

5-[(Methoxycarbonyl)oxy]nicotinic acid serves as a crucial building block in organic synthesis. Its structure allows for various transformations, making it a versatile precursor for more complex molecules. The compound can undergo reactions such as oxidation, reduction, and substitution, which are essential in the synthesis of pharmaceuticals and agrochemicals.

Synthetic Routes

The typical synthesis involves the esterification of nicotinic acid with methoxycarbonyl chloride in the presence of a base like pyridine. This reaction is generally performed under reflux conditions to ensure complete conversion. Purification methods include recrystallization or column chromatography to obtain high-purity products.

Biological Applications

Biological Activity

Research indicates that this compound may exhibit biological activities relevant to health and disease. It is studied for its potential role as an antimicrobial and anti-inflammatory agent. The compound's interaction with nicotinic acid receptors suggests it may influence lipid metabolism and inflammatory pathways.

Mechanism of Action

The compound is believed to promote the release of prostaglandin D2, influencing neuronal excitability and cell signaling mechanisms. These actions can lead to significant changes in cellular metabolism and gene expression related to energy production and lipid metabolism.

Medical Research

Therapeutic Potential

Ongoing research explores the therapeutic potential of this compound in treating various diseases, including cardiovascular disorders and cancer. Its unique properties may provide a foundation for developing new drugs targeting specific biochemical pathways associated with these conditions.

Case Studies

  • Cardiovascular Research : Studies have shown that derivatives of nicotinic acid can lower cholesterol levels and improve lipid profiles. The specific role of this compound in these processes remains an active area of investigation.
  • Cancer Treatment : Preliminary studies suggest that this compound may inhibit tumor growth in specific cancer cell lines by modulating metabolic pathways associated with cell proliferation.

Industrial Applications

Production of Specialty Chemicals

In the chemical industry, this compound is utilized in producing specialty chemicals and materials. Its ability to act as a ligand in coordination chemistry enhances its value in synthesizing metal complexes used in catalysis and materials science.

Pharmaceutical Development

The compound's unique structural features make it an attractive candidate for pharmaceutical development. Its derivatives are being explored for their potential use as intermediates in synthesizing bioactive compounds with therapeutic applications.

Mechanism of Action

The mechanism of action of 5-[(Methoxycarbonyl)oxy]nicotinic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can undergo hydrolysis to release nicotinic acid, which is known to interact with nicotinic acid receptors. These receptors are involved in various physiological processes, including lipid metabolism and inflammation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and applications of 5-[(Methoxycarbonyl)oxy]nicotinic acid and related compounds:

Compound Name Molecular Formula Substituents (Position) Key Applications/Significance Reference
This compound C₈H₇NO₆ -OCO₂Me (5) Research reagent, synthetic intermediate
5-(Methoxycarbonyl)nicotinic acid C₈H₇NO₄ -CO₂Me (5) Pharmaceutical intermediate
6-Methoxynicotinic acid C₇H₇NO₃ -OMe (6) Agrochemical research
5-Chloro-2-methoxy-nicotinic acid C₇H₆ClNO₃ -Cl (5), -OMe (2) Intermediate for hypoglycemic agents (e.g., benzenesulfonylureas)
5-Cyano-2-methoxynicotinic acid C₈H₆N₂O₃ -CN (5), -OMe (2) Lab-scale organic synthesis; moderate toxicity (H315, H319, H335)
5-(2-Thienyl)nicotinic acid C₁₀H₇NO₂S -C₄H₃S (5, thienyl) Herbicide intermediate (e.g., imidazolin-2-yl derivatives)

Physicochemical Properties

  • Solubility and Stability: The methoxycarbonyloxy group in this compound enhances polarity compared to methoxy or chloro analogs, likely improving solubility in polar solvents. However, ester groups may hydrolyze under acidic/basic conditions, necessitating careful storage (e.g., 4–8°C for similar compounds) .
  • Synthetic Methods :

    • 5-Chloro-2-methoxy-nicotinic acid is synthesized via nucleophilic substitution followed by acidification .
    • 5-(2-Thienyl)nicotinic acid derivatives are prepared via coupling reactions, as seen in herbicidal compound synthesis .

Key Structural Influences on Reactivity and Utility

  • This contrasts with electron-donating -OMe (6-Methoxynicotinic acid) or -C₄H₃S (5-(2-Thienyl)nicotinic acid), which activate the ring for electrophilic attack.
  • Steric and Electronic Effects :

    • Bulky substituents (e.g., thienyl in 5-(2-Thienyl)nicotinic acid) hinder reactions at adjacent positions, whereas smaller groups (e.g., -Cl in 5-chloro-2-methoxy-nicotinic acid) allow for versatile functionalization .

Biological Activity

5-[(Methoxycarbonyl)oxy]nicotinic acid, a derivative of nicotinic acid, has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C8H7NO4\text{C}_8\text{H}_7\text{NO}_4

This compound features a methoxycarbonyl group attached to the nicotinic acid backbone, which may influence its biological activity and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Key mechanisms include:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, similar to other nicotinic acid derivatives, potentially affecting lipid metabolism and inflammatory responses .
  • Receptor Modulation : The compound likely interacts with G-protein coupled receptors (GPCRs), such as GPR109A, which mediates anti-inflammatory effects and influences adipocyte function .
  • NAD+ Precursor : As a derivative of niacin, it contributes to the synthesis of NAD+, a crucial coenzyme in cellular metabolism, thereby promoting energy production and reducing oxidative stress .

Antioxidant Effects

Research indicates that derivatives of nicotinic acid exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative damage in various cell types, which is beneficial for conditions like neurodegeneration and cardiovascular diseases .

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation. In animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), treatment with this compound resulted in decreased clinical symptoms and reduced T cell infiltration into the central nervous system (CNS) .

Lipid Metabolism

Similar to nicotinic acid, this compound may influence lipid profiles by:

  • Reducing free fatty acid mobilization.
  • Decreasing hepatic triglyceride synthesis.
  • Increasing high-density lipoprotein (HDL) levels .

Case Studies

  • Animal Model Study : In a study involving EAE, animals treated with this compound showed a significant reduction in disease severity compared to controls. The compound decreased T cell migration to the CNS by approximately 50% (p < 0.05), suggesting its potential as a therapeutic agent for multiple sclerosis .
  • Human Clinical Trials : Preliminary trials indicated that higher doses of nicotinic acid derivatives could improve metabolic parameters in patients with dyslipidemia without significant cytotoxic effects on resting cells .

Table 1: Biological Activities of this compound

Activity TypeEffectReference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces T cell infiltration in CNS
Lipid ModulationIncreases HDL levels

Table 2: Comparative Studies on Nicotinic Acid Derivatives

CompoundMechanism of ActionBiological Activity
Nicotinic AcidGPCR activation, NAD+ precursorAnti-hyperlipidemic
This compoundEnzyme inhibition, anti-inflammatoryReduced EAE symptoms

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